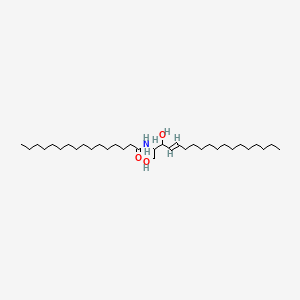

C16-0(Palmitoyl)ceramide

Description

C16:0 (palmitoyl) ceramide is a sphingolipid composed of a sphingosine backbone (d18:1) and a saturated 16-carbon palmitoyl fatty acid chain. It is synthesized via the de novo pathway, where serine palmitoyl transferase (SPT) catalyzes the condensation of serine and palmitoyl-CoA, followed by subsequent reactions involving ceramide synthases (Cers) . Structurally, C16:0 ceramide exhibits unique thermotropic properties: differential scanning calorimetry (DSC) reveals a main endothermic transition at ~90–95°C in its anhydrous state, which decreases to ~90°C upon hydration. Hydration also induces polymorphic phase behavior, forming lamellar phases with bilayer periodicities of ~46.9 Å at 26°C and ~41.8 Å at 68°C . These properties enable its integration into lipid bilayers, where it promotes lateral segregation into ceramide-rich domains, influencing membrane rigidity and signaling .

Biologically, C16:0 ceramide is implicated in metabolic regulation, apoptosis, and insulin resistance. Elevated levels correlate with β-cell death in diabetes and pathological cardiac remodeling .

Properties

CAS No. |

4201-58-5 |

|---|---|

Molecular Formula |

C34H67NO3 |

Molecular Weight |

537.9 g/mol |

IUPAC Name |

N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide |

InChI |

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+ |

InChI Key |

YDNKGFDKKRUKPY-ORIPQNMZSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C(16)-ceramide C16-0(palmitoyl)ceramide C16-ceramide C16-palmitoylceramide ceramide-C16 N-palmitoylsphingosine N-palmitoylsphingosine, (R*,S*-(E))-(+-) N-palmitoylsphingosine, R-(R*,S*-(E)) NFA(C16)CER palmitoylceramide pCer cpd |

Origin of Product |

United States |

Preparation Methods

De Novo Synthesis Pathway

The de novo synthesis of C16-0 ceramide begins with the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), to form 3-ketosphinganine. This intermediate is reduced to sphinganine, which undergoes N-acylation via ceramide synthase 6 (CerS6) to produce dihydroceramide. A final desaturation step by dihydroceramide desaturase yields C16-0 ceramide.

Key Reaction Steps:

- Condensation:

$$ \text{Serine} + \text{Palmitoyl-CoA} \xrightarrow{\text{SPT}} 3\text{-ketosphinganine} + \text{CO}_2 $$ . - Reduction:

$$ 3\text{-ketosphinganine} \xrightarrow{\text{3-ketosphinganine reductase}} \text{Sphinganine} $$ . - Acylation:

$$ \text{Sphinganine} + \text{Palmitoyl-CoA} \xrightarrow{\text{CerS6}} \text{Dihydroceramide} + \text{CoA} $$ . - Desaturation:

$$ \text{Dihydroceramide} \xrightarrow{\text{Dihydroceramide desaturase}} \text{C16-0 ceramide} $$ .

Table 1: Enzymes and Substrates in De Novo Synthesis

| Enzyme | Substrate | Product | Cofactor |

|---|---|---|---|

| Serine palmitoyltransferase | Serine, Palmitoyl-CoA | 3-ketosphinganine | Pyridoxal phosphate |

| 3-ketosphinganine reductase | 3-ketosphinganine | Sphinganine | NADPH |

| Ceramide synthase 6 | Sphinganine, Palmitoyl-CoA | Dihydroceramide | CoA |

Solid-Phase Chemical Synthesis

For laboratory-scale production, solid-phase synthesis offers precise control over acyl chain length and stereochemistry. A typical protocol involves:

- Sphingosine Backbone Preparation:

Sphingosine is immobilized on Wang resin via its primary hydroxyl group, enabling selective acylation at the amino group. - Palmitoylation:

Palmitic acid is activated with HOBt (hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) and coupled to the immobilized sphingosine. - Cleavage and Purification:

The resin is treated with trifluoroacetic acid (TFA) to release the ceramide, followed by silica gel chromatography (chloroform:methanol, 96:4 v/v) to isolate C16-0 ceramide.

Yield and Purity:

- Yield: 60–75% after purification.

- Purity: >98% confirmed by thin-layer chromatography (TLC) and mass spectrometry.

Enzymatic and Microbial Production

Ceramide Synthase 6 (CerS6)-Mediated Synthesis

CerS6 preferentially acylates sphinganine with palmitoyl-CoA, making it ideal for C16-0 ceramide production. Recombinant CerS6 expressed in E. coli or HEK293 cells catalyzes this reaction in vitro:

Protocol:

- Enzyme Preparation:

CerS6 is purified via affinity chromatography (Ni-NTA column) from lysates of transfected HEK293 cells. - Reaction Conditions:

- Product Extraction:

Lipids are extracted with chloroform:methanol (2:1 v/v) and separated by TLC.

Table 2: CerS6 Activity Under Varied Conditions

| Palmitoyl-CoA (µM) | Reaction Time (h) | C16-0 Ceramide Yield (nmol/mg protein) |

|---|---|---|

| 10 | 1 | 12.4 ± 1.2 |

| 20 | 2 | 24.8 ± 2.1 |

| 30 | 3 | 28.3 ± 2.5 |

Microbial Synthesis Using Acetic Acid Bacteria

Acetobacter species engineered to express SPT and CerS6 produce C16-0 dihydroceramide, which is subsequently desaturated:

Steps:

- Bacterial Culture:

Acetobacter aceti is grown in medium containing $$^{13}\text{C}$$-acetic acid to label the ceramide backbone. - Lipid Extraction:

Cells are lysed, and lipids are extracted with chloroform:methanol (2:1 v/v). - Purification:

Silica gel chromatography (chloroform:methanol 96:4 v/v) isolates dihydroceramide, which is oxidized to ceramide using dihydroceramide desaturase.

Advantages:

Analytical Validation of C16-0 Ceramide

Thin-Layer Chromatography (TLC)

TLC on silica gel plates (chloroform:methanol 96:4 v/v) resolves C16-0 ceramide (Rf = 0.45) from impurities. Visualization with 50% $$ \text{H}2\text{SO}4 $$ charring confirms purity.

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS identifies C16-0 ceramide via characteristic ions:

Nuclear Magnetic Resonance (NMR)

$$^{1}\text{H}$$-NMR (600 MHz, CDCl$$_3$$):

Applications in Biomedical Research

In Vitro Apoptosis Induction

Protocol (SW620 Colon Cancer Cells):

- Treatment: 0–3 µM C16-0 ceramide for 24 h.

- Outcome: Dose-dependent apoptosis (EC$$_{50}$$ = 1.8 µM) via caspase-3 activation.

Table 3: Apoptotic Effects of C16-0 Ceramide

| Concentration (µM) | Caspase-3 Activity (Fold Increase) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 1.0 ± 0.1 | 5.2 ± 0.8 |

| 1 | 2.3 ± 0.3 | 18.4 ± 2.1 |

| 3 | 4.7 ± 0.5 | 42.6 ± 3.9 |

Chemical Reactions Analysis

Types of Reactions

C16-0(Palmitoyl)ceramide undergoes various chemical reactions, including:

Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate.

Reduction: Reduction reactions can convert ceramides into dihydroceramides.

Substitution: Substitution reactions can occur at the hydroxyl groups of the sphingosine backbone.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products

Oxidation: Ceramide-1-phosphate.

Reduction: Dihydroceramides.

Substitution: N-acyl ceramides with various acyl groups.

Scientific Research Applications

Biological Signaling and Cellular Functions

Apoptosis Induction

C16-0 ceramide is known to activate pathways leading to programmed cell death. It has been shown to induce apoptosis in macrophages through the activation of protein kinase pathways and the phosphorylation of epidermal growth factor receptor (EGFR) . Additionally, it can activate NF-kappaB signaling, further contributing to apoptotic processes .

Insulin Resistance

Research indicates that C16-0 ceramide plays a crucial role in the development of insulin resistance. It antagonizes insulin receptor-stimulated PI3K/Akt signaling pathways, which are essential for glucose metabolism . This mechanism highlights its potential involvement in metabolic disorders such as obesity and type 2 diabetes .

Impact on Membrane Dynamics

C16-0 ceramide influences the phase behavior of lipid membranes. Studies have demonstrated that it alters the phase transition temperatures of phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE), which can affect membrane fluidity and protein partitioning within lipid bilayers . This property is particularly relevant in understanding how ceramides modulate cellular responses under different physiological conditions.

Role in Disease Mechanisms

Cardiovascular Diseases

C16-0 ceramide has been associated with various cardiovascular conditions. It promotes programmed cell death through mechanisms involving mitochondrial dysfunction, highlighting its role in cardiac health . Elevated levels of circulating ceramides, including C16-0, have been linked to adverse cardiac remodeling and heart failure .

Cancer Research

In cancer biology, C16-0 ceramide is implicated in tumor progression and metastasis. Its accumulation has been observed in various cancer cell lines, where it may contribute to necrotic cell death . Understanding its role could lead to novel therapeutic strategies targeting ceramide metabolism in tumors.

Potential Therapeutic Applications

Given its involvement in critical biological processes, C16-0 ceramide presents opportunities for therapeutic interventions:

- Metabolic Disorders : Targeting ceramide synthesis or signaling pathways may provide new avenues for treating insulin resistance and obesity-related conditions.

- Cancer Treatment : Modulating ceramide levels could enhance the efficacy of chemotherapeutic agents by promoting cancer cell apoptosis.

Research Findings and Case Studies

Mechanism of Action

C16-0(Palmitoyl)ceramide exerts its effects by integrating into cell membranes and forming microdomains known as lipid rafts. These rafts serve as platforms for the assembly of signaling complexes. The compound interacts with various molecular targets, including protein kinase C and caspases, to regulate apoptosis and other cellular processes. The pathways involved include the activation of stress-activated protein kinases and the inhibition of the Akt signaling pathway .

Comparison with Similar Compounds

Structural and Biophysical Differences

Ceramides vary primarily in fatty acid chain length, saturation, and hydroxylation, which dictate their biophysical behaviors:

- Hydration Effects : C16:0 ceramide undergoes exothermic transitions (~50–70°C) upon hydration, enhancing bilayer packing . Longer-chain ceramides (e.g., C24) show less sensitivity to hydration due to hydrophobic stabilization .

- Domain Formation : C16:0 ceramide’s shorter chain facilitates tighter packing and domain formation in mixed lipid bilayers, unlike bulkier C24 ceramides .

Functional and Disease Associations

- Cardiovascular Disease : Myocardial infarction increases C24 ceramide in plasma and erythrocytes but depletes it in platelets, likely due to ceramidase activity . In contrast, C16:0 ceramide drives cardiac apoptosis and fibrosis .

- Skin Disorders : Psoriasis involves reduced C16:0 ceramide synthesis due to suppressed SPT activity, unlike atopic dermatitis, where ceramidase hyperactivity depletes ceramides .

Biological Activity

C16-0 ceramide, also known as palmitoyl ceramide, is a sphingolipid that plays a critical role in various biological processes, including cellular signaling, metabolism, and the pathophysiology of several diseases. This article explores the biological activity of C16-0 ceramide, focusing on its mechanisms of action, implications in health and disease, and potential therapeutic targets.

Overview of C16-0 Ceramide

C16-0 ceramide is synthesized primarily through the action of ceramide synthases (CerS), particularly CerS6 and CerS5. These enzymes catalyze the condensation of palmitoyl-CoA with sphinganine to form C16-0 ceramide. The biological significance of this lipid molecule is underscored by its involvement in various cellular functions and its association with metabolic disorders.

-

Insulin Resistance :

- C16-0 ceramide has been implicated in promoting insulin resistance by interfering with insulin receptor signaling pathways. It antagonizes the PI3K/Akt signaling pathway, which is crucial for glucose metabolism. Studies indicate that elevated levels of C16-0 ceramide correlate with insulin resistance in both animal models and human subjects .

- Apoptosis :

- Neuroprotection :

Implications in Disease

C16-0 ceramide has been linked to several conditions:

- Obesity and Metabolic Syndrome : Elevated levels of C16-0 ceramide are associated with obesity and related metabolic disorders. Inhibition of CerS6 has shown promise in improving insulin sensitivity and reducing body fat in obese models .

- Neurodegenerative Disorders : Increased concentrations of C16-0 ceramide are found in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its accumulation may contribute to neuronal death and cognitive decline .

- Cancer : The role of C16-0 ceramide in cancer biology is complex; it can promote apoptosis in cancer cells but may also facilitate tumor growth under certain conditions .

Study 1: Insulin Resistance

In a study examining the effects of C16-0 ceramide on glucose metabolism, researchers found that administration of this lipid resulted in significant insulin resistance in murine models. The mechanism was traced back to disrupted signaling pathways involving PI3K/Akt .

Study 2: Neuroprotection in EAE Model

Using an experimental autoimmune encephalomyelitis (EAE) model, a study demonstrated that mice lacking CerS6 exhibited milder symptoms compared to wild-type controls when fed a high-fat diet rich in palmitic acid. This suggests that endogenous synthesis of C16-0 ceramide exacerbates disease severity .

Data Tables

| Biological Activity | Mechanism | Disease Association |

|---|---|---|

| Insulin Resistance | PI3K/Akt pathway inhibition | Obesity, Type 2 Diabetes |

| Apoptosis | Pro-apoptotic signaling | Cancer |

| Neuroprotection | Protection against oxidative stress | Multiple Sclerosis |

Q & A

Q. What methodological approaches are recommended for isolating C16-0 ceramide from biological tissues?

The Bligh-Dyer method is a gold-standard protocol for lipid extraction. This involves homogenizing tissues in a chloroform:methanol:water mixture (2:1:0.8 v/v), followed by phase separation with additional chloroform and water. The chloroform layer contains purified lipids, including C16-0 ceramide, which can be further isolated using thin-layer chromatography (TLC) or HPLC . Validation via LC-MS is critical to confirm purity and specificity.

Q. How can researchers quantify C16-0 ceramide levels in cellular models?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most precise method, enabling differentiation of C16-0 ceramide from other ceramide species based on mass-to-charge ratios. Alternatively, ELISA kits with anti-ceramide antibodies can be used for high-throughput screening, though cross-reactivity with structurally similar lipids must be validated using knockout controls .

Q. What is the mechanistic role of C16-0 ceramide in apoptosis?

C16-0 ceramide directly binds to the tumor suppressor protein p53, stabilizing it and promoting transcriptional activation of pro-apoptotic genes like BAX and PUMA. This mechanism has been validated in cancer cell lines using siRNA-mediated p53 knockdown, which abolishes ceramide-induced apoptosis .

Advanced Research Questions

Q. How can experimental designs address contradictions in ceramide synthase activity across studies?

Discrepancies in reported ceramide synthase (CerS) activity for C16-0 ceramide synthesis may arise from tissue-specific isoform expression (e.g., CerS5/6 in liver vs. CerS1 in muscle). Researchers should:

Q. How do AMPK activators like AICAR modulate C16-0 ceramide levels?

AICAR reduces C16-0 ceramide by inhibiting serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo synthesis. This is evidenced by decreased incorporation of ¹³C-palmitate into ceramide in INS-1 cells. Researchers should pair AICAR treatment with sphingolipidomics to quantify downstream metabolites and rule off-target effects .

Q. What advanced techniques resolve conflicting data on C16-0 ceramide’s role in platelet activation?

Contradictory reports on ceramide hydrolysis during platelet activation (e.g., ceramidase activity vs. no change) require:

- Temporal resolution: Measure ceramide levels at multiple timepoints post-stimulation.

- Compartment-specific analysis: Isolate lipid rafts via sucrose density centrifugation to assess localized ceramide dynamics.

- Genetic models: Use platelets from acid ceramidase-deficient mice to clarify enzymatic contributions .

Q. How can lipidomics elucidate C16-0 ceramide’s role in lipid raft signaling?

Lipid raft-associated C16-0 ceramide can be studied using:

- Fluorescence microscopy : Label rafts with cholera toxin B (GM1 marker) and ceramide-specific probes.

- Shotgun lipidomics : Profile raft-isolated lipids via high-resolution MS to correlate ceramide levels with raft protein recruitment (e.g., caspase-8).

- Functional assays : Disrupt rafts with methyl-β-cyclodextrin and assess ceramide-mediated apoptosis .

Methodological Best Practices

- Reproducibility : Always include internal standards (e.g., C17:0 ceramide) in LC-MS workflows to normalize extraction efficiency .

- Data Validation : Cross-verify findings using orthogonal methods (e.g., TLC for lipid purity, CRISPR for gene-editing validation) .

- Ethical Rigor : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies to ensure translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.